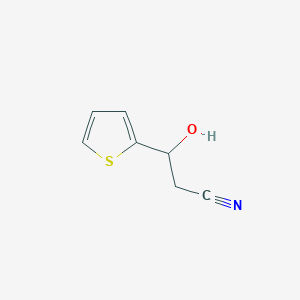









|
REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5].C(OC=C)(=O)C>C(OC(C)C)(C)C>[OH:1][C@H:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CC#N)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CC#N)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Quantity
|
25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added successively
|
|
Type
|
CUSTOM
|
|
Details
|
incubated at 25° C. in an orbital shaker
|
|
Type
|
CUSTOM
|
|
Details
|
After 50% completion of the reaction (14 h)
|
|
Duration
|
14 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the acetate
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@H](CC#N)C=1SC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 42% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |